![molecular formula C17H17FN2O4S2 B2522218 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895473-48-0](/img/structure/B2522218.png)

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

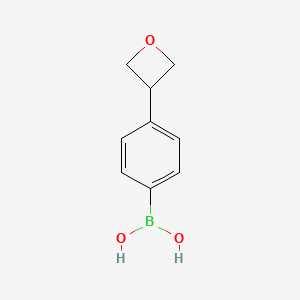

The compound 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of alkyl 2-aminobenzo[b]thiophene-3-carboxylates. The core structure of this compound is based on the tetrahydrobenzo[b]thiophene moiety, which is a bicyclic system containing both benzene and thiophene rings. The presence of the 4-fluorophenylsulfonyl group and the acetamido substituent indicates that this compound may have been designed for specific interactions in biological systems, possibly as a pharmaceutical agent.

Synthesis Analysis

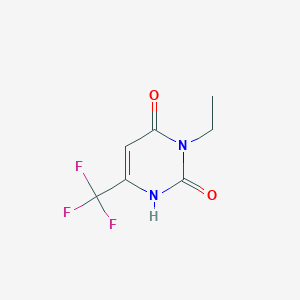

The synthesis of related compounds, specifically alkyl 2-aminobenzo[b]thiophene-3-carboxylates, has been reported to involve the Gewald three-component reaction. This reaction typically includes cyclohexanones, alkyl cyanoacetates, and sulfur as starting materials. The resulting alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates undergo dehydrogenation in benzonitrile under an air atmosphere to yield the desired products in good to excellent yields . Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with additional steps to introduce the sulfonylacetamido moiety.

Molecular Structure Analysis

The molecular structure of 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide would be characterized by the tetrahydrobenzo[b]thiophene backbone. The 4-fluorophenylsulfonyl group would be expected to influence the electronic properties of the molecule due to the electronegative fluorine atom. The acetamido group could potentially engage in hydrogen bonding, affecting the compound's solubility and reactivity. However, specific molecular structure analysis such as X-ray crystallography or NMR spectroscopy data is not provided in the given papers .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the functional groups present. The sulfonyl group could make the compound a potential electrophile, susceptible to nucleophilic attack. The presence of the acetamido group suggests that the compound could participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The tetrahydrobenzo[b]thiophene core may undergo further functionalization or participate in aromatic substitution reactions. However, specific chemical reactions involving the compound are not discussed in the provided papers .

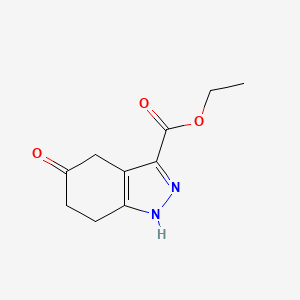

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide would be influenced by its molecular structure. The compound's solubility in organic solvents and water would be determined by the presence of the sulfonyl and acetamido groups. The melting point and boiling point would depend on the molecular weight and the strength of intermolecular forces such as hydrogen bonding. The compound's stability could be assessed by its resistance to hydrolysis and oxidation. However, the provided papers do not offer specific data on the physical and chemical properties of this compound .

Scientific Research Applications

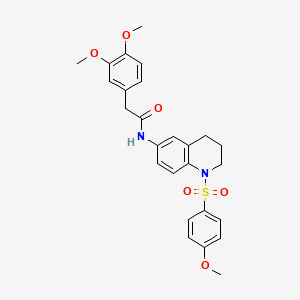

Cytotoxic Activity

Research has explored the synthesis of sulfonamide derivatives, including those structurally related to the specified compound, to assess their cytotoxic activity against cancer cell lines. For instance, certain sulfonamide derivatives have been synthesized and evaluated in vitro for anticancer activity against breast and colon cancer cell lines, with some compounds showing promising potency (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015) Ghorab et al., 2015.

Antimicrobial Evaluation

Another study focused on synthesizing and characterizing compounds for antimicrobial evaluation. The research included the synthesis of various derivatives through condensation reactions, demonstrating a methodology that could be applicable to the synthesis of the given compound for similar purposes (Talupur, S. R., Satheesh, K., & Chandrasekhar, K., 2021) Talupur et al., 2021.

Polymer Science

The compound's structural motif has been implicated in the preparation of advanced materials, such as aromatic polyamides. Research into ether-sulfone-dicarboxylic acids, which share some similarity in functional groups with the target compound, led to the development of polymers with notable solubility and thermal properties (Hsiao, S., & Huang, P., 1997) Hsiao & Huang, 1997.

Anti-inflammatory Agents

Compounds bearing the benzo[b]thiophene core have been evaluated for their anti-inflammatory properties. A study involving the synthesis of C5-substituted benzo[b]thiophenes from an acetamido precursor demonstrated potent anti-inflammatory activity, suggesting a potential research pathway for the compound (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009) Radwan et al., 2009.

properties

IUPAC Name |

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S2/c18-10-5-7-11(8-6-10)26(23,24)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)25-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTFGMKXSBGWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide](/img/structure/B2522145.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)

![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)

![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)